9-oxabicyclo[6.1.0]non-6-en-2-one
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Overview
Description
9-Oxabicyclo[610]non-6-en-2-one is a bicyclic organic compound with the molecular formula C8H10O2 It is characterized by a unique structure that includes an oxabicyclo ring system fused with a non-6-en-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-oxabicyclo[6.1.0]non-6-en-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a suitable diene with an epoxide group. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
9-Oxabicyclo[6.1.0]non-6-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms .
Scientific Research Applications
9-Oxabicyclo[6.1.0]non-6-en-2-one has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-oxabicyclo[6.1.0]non-6-en-2-one involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclooctene oxide: Similar in structure but lacks the non-6-en-2-one moiety.
Epoxycyclooctane: Another related compound with an epoxide group.
cis-1,2-Epoxycyclooctane: A stereoisomer with similar properties.
Uniqueness
9-Oxabicyclo[6.1.0]non-6-en-2-one is unique due to its specific bicyclic structure and the presence of the non-6-en-2-one moiety, which imparts distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
959035-28-0 |
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Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
9-oxabicyclo[6.1.0]non-6-en-2-one |
InChI |
InChI=1S/C8H10O2/c9-6-4-2-1-3-5-7-8(6)10-7/h3,5,7-8H,1-2,4H2 |
InChI Key |
NQYLXGZWPZIHHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC2C(O2)C(=O)C1 |
Origin of Product |
United States |
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